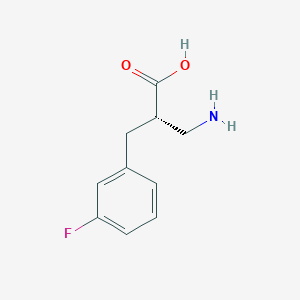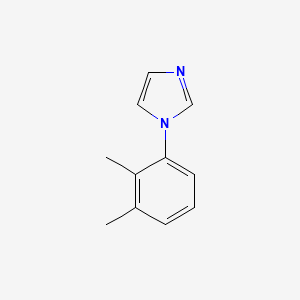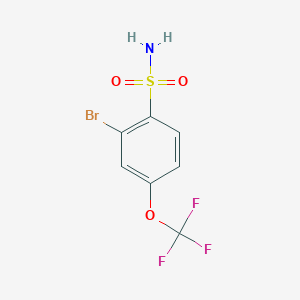
2-(4-(Benzyloxy)phenoxy)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Benzyloxy)phenoxy)-N-(2,4-dimethylphenyl)acetamide: Benzyl 2-(4-phenoxyphenoxy)acetate , is a synthetic organic compound. Its chemical structure consists of a benzene ring with a benzyloxy group and a phenoxyphenoxyacetamide moiety attached. The compound exhibits interesting properties due to its unique structure.
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,4-dimethylphenol with benzyl bromide, followed by subsequent coupling with 4-bromophenoxyacetic acid. The reaction proceeds via nucleophilic substitution and esterification steps.
b. Reaction Conditions: The reaction conditions typically involve the use of suitable solvents (e.g., dichloromethane, toluene) and base (such as potassium carbonate). Heating or refluxing the reaction mixture facilitates the formation of the desired product.
c. Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification, and yield enhancement are crucial for efficient production.
Analyse Des Réactions Chimiques
a. Reactions:
Esterification: The initial step involves the esterification of 2,4-dimethylphenol with 4-bromophenoxyacetic acid.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the acetamide moiety is possible.
Base: Potassium carbonate (K₂CO₃) or other suitable bases.
Solvents: Dichloromethane, toluene, or other organic solvents.
Reducing Agents: Sodium borohydride (NaBH₄) for reduction reactions.
c. Major Products: The major product is 2-(4-(Benzyloxy)phenoxy)acetamide .
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties due to its unique structure.
Chemistry: As a synthetic intermediate, it contributes to the synthesis of other compounds.
Industry: It could serve as a precursor for the production of specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparaison Avec Des Composés Similaires
While no direct analogs exist, compounds with similar aromatic structures and functional groups may share some properties. Further studies are needed to explore its distinctiveness and potential advantages over related compounds.
Propriétés
Formule moléculaire |
C23H23NO3 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H23NO3/c1-17-8-13-22(18(2)14-17)24-23(25)16-27-21-11-9-20(10-12-21)26-15-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,24,25) |
Clé InChI |
QLPNULIVWFJSAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Pyridin-4-yl)-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B12990799.png)

![4-Chloro-2-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B12990808.png)
![[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-nitro-benzylidene)-amine](/img/structure/B12990810.png)
![6-Benzyl 2-(tert-butyl) 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B12990812.png)



![1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990844.png)


![O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12990854.png)

